molecular formula C13H17F2NO2 B3057517 Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester CAS No. 81982-49-2

Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester

Cat. No.: B3057517
CAS No.: 81982-49-2
M. Wt: 257.28 g/mol
InChI Key: RUJOMJAYIUZHOA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester involves several steps. One common method includes the reaction of 4,4-difluorobutyric acid with phenylmethylamine under specific conditions to form the intermediate product. This intermediate is then esterified with ethanol to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as an intermediate in the synthesis of more complex molecules and is used in the study of reaction mechanisms. In medicinal chemistry, it is explored for its potential therapeutic properties and as a building block for drug development .

Mechanism of Action

The mechanism of action of Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester include:

These compounds share similar structural features but differ in their fluorination patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(benzylamino)-4,4-difluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-7,11,13,16H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJOMJAYIUZHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)F)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438628
Record name Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81982-49-2
Record name Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
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Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
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Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
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Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
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Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
Reactant of Route 6
Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester

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